molecular formula C6H6N2O B157529 (Carbonyl-14C)nicotinamide CAS No. 10119-18-3

(Carbonyl-14C)nicotinamide

Cat. No. B157529
CAS RN: 10119-18-3
M. Wt: 124.12 g/mol
InChI Key: DFPAKSUCGFBDDF-ZQBYOMGUSA-N
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Description

(Carbonyl-14C)nicotinamide is a solid substance with the linear formula C5H4N14CONH2 . It has a CAS number of 10119-18-3 and a molecular weight of 122.12 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of (Carbonyl-14C)nicotinamide involves microwave-assisted hydrolysis. This process yields [carboxyl-14C]-nicotinic acid in 95% yield and [carbonyl-14C]-nicotinamide in 85% yield .


Molecular Structure Analysis

The molecular structure of (Carbonyl-14C)nicotinamide is represented by the linear formula C5H4N14CONH2 . This structure indicates that it contains carbon, hydrogen, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

(Carbonyl-14C)nicotinamide is a solid substance . It has a molecular weight of 122.12 . The extent of labeling is 25-55 mCi per mmol and it should be stored at a temperature of 2-8°C .

Safety And Hazards

According to the safety data sheet, (Carbonyl-14C)nicotinamide may form combustible dust concentrations in air. It causes serious eye irritation. In case of eye contact, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-ZQBYOMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[14C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349349
Record name [14C]-Nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Carbonyl-14C)nicotinamide

CAS RN

10119-18-3
Record name 3-Pyridinecaboxamide-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010119183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [14C]-Nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out in a reaction mixture (30 ml), comprising 500 mM 3-cyanopyridine, 40 mM potassium phosphate buffer (pH 7.0) and resting cells (dry weight 2.3 mg). During the reaction, 3-cyanopyridine (500 mM) was added 7 times as soon as it was consumed. In this manner, 4.0 M 3-cyanopyridine was added in the course of 15 h and 3.89 M (475 g/l) nicotinamide was formed, corresponding to a yield of 97.3%. Nicotinic acid was not formed.
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Yield
97.3%

Synthesis routes and methods II

Procedure details

High performance liquid chromatography was used to detect Nampt reaction products. HPLC was performed with Waters 515 pumps and a 2487 detector (Waters, Mass.) with a Supelco LC-18-T column (15 cm×4.6 cm; Supelco, Pa.). The Nampt reaction was conducted at 37° C. for 15 min in 500 μl of reaction buffer (50 mM Tris-HCl [pH 7.5], 10 mM MgCl2, 50 mM nicotinamide, 0.2 mM PRPP) with 50 μg of the recombinant Nampt protein. The reaction was terminated by adding 125 μl of 1 M HClO4. Protein was then precipitated at 18,000 g, and 500 μl of the supernatant was neutralized with 40 μl of 3 M K2CO3. After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0) and loaded into the HPLC system. The products from Nampt reaction were monitored by absorbance at 261 nm. Results of HPLC detection of Nampt reaction products showed that the mouse Nampt produced nicotinamide mononucleotide (NMN) from nicotinamide and PRPP (see, e.g., FIG. 4D). Nampt failed to catalyze the synthesis of nicotinic acid mononucleotide (NaMN) from nicotinic acid and PRPP (see, e.g., FIGS. 13A and 13B), confirming the substrate specificity of this enzyme. In isolated reactions, it was also confirmed that Nmnat catalyzed the synthesis of NAD from NMN and ATP.
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Synthesis routes and methods III

Procedure details

0.096 mole of 3-cyanopyridine was dissolved in 5.556 mole of water and 0.0115 mole of MnO2, prepared by above method, was added to this. The mixture was refluxed at 105° C. for 8 hrs. The reaction mixture was cooled and filtered. The filtrate was evaporated in dryness to get solid nicotinamide 0.095 mole. Yield of isonicotinamide was 98.9 mole %.
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Synthesis routes and methods IV

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Carbonyl-14C)nicotinamide
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Reactant of Route 5
(Carbonyl-14C)nicotinamide
Reactant of Route 6
(Carbonyl-14C)nicotinamide

Citations

For This Compound
99
Citations
A Matsui, Y Yin, K Yamanaka, M Iwasaki… - Physiologia …, 2007 - Wiley Online Library
Metabolism of [carbonyl‐ 14 C]nicotinamide was surveyed in various plant materials including the model plants, Arabidopsis thaliana, Oryza sativa and Lotus japonicus. In all plants …
Number of citations: 63 onlinelibrary.wiley.com
A Sen, V Stojković, A Kohen - Analytical biochemistry, 2012 - Elsevier
14 C-labeled nicotinamide cofactors are widely employed in biomedical investigations, for example, to delineate metabolic pathways, to elucidate enzymatic mechanisms, and as …
Number of citations: 8 www.sciencedirect.com
HG Bull, JP Ferraz, EH Cordes, A Ribbi… - Journal of Biological …, 1978 - researchgate.net
Kinetic alpha secondary deuterium isotope effects have been measured for the hydrolytic cleavage of@-NAD+ and/3-NMN to yield nicotinamide and, respectively, adenosine …
Number of citations: 62 www.researchgate.net
J Moss, VC Manganiello… - Proceedings of the …, 1976 - National Acad Sciences
Choleragen and the isolated A protomer catalyzed the hydrolysis of NAD to ADP-ribose and nicotinamide. The protein with NADase activity (NAD nucleosidase; NAD glycohydrolase, …
Number of citations: 281 www.pnas.org
S Ravi, K Mathew, N Sivaprasad - Journal of Radioanalytical and …, 2008 - akjournals.com
Microwave assisted direct aromatic substitution of 3-bromopyridine with K 14 CN as the cyanide source and catalytic amount of tetrabutylammonium bromide afforded [3- 14 C]-…
Number of citations: 7 akjournals.com
CP Godek, MH Cynamon - Antimicrobial agents and …, 1990 - Am Soc Microbiol
Exogenous NAD, nicotinamide mononucleotide, or nicotinamide riboside is required for the growth of Haemophilus influenzae. These compounds have been defined as the V-factor …
Number of citations: 17 journals.asm.org
H Ashihara, B Luit, M Belmonte, C Stasolla - Plant Physiology and …, 2008 - Elsevier
The metabolic fate of [carbonyl- 14 C]nicotinamide, [8- 14 C]adenine and [8- 14 C]inosine was examined in microspore-derived canola (Brassica napus) embryos at different …
Number of citations: 18 www.sciencedirect.com
Y Yin, S Watanabe, H Ashihar - Zeitschrift für Naturforschung C, 2012 - degruyter.com
We studied the metabolic fate of [carbonyl- 14 C]nicotinamide and [8- 14 C]adenine in segments taken from young and developing leaves, stem, hypocotyls, and roots of a shoot-root …
Number of citations: 2 www.degruyter.com
H Ashihara, Y Yin, S Watanabe - Plant Physiology and Biochemistry, 2011 - Elsevier
The metabolic fate of [carbonyl- 14 C]nicotinamide was investigated in 9 fern species, Psilotum nudum, Angiopteris evecta, Lygodium japonicum, Acrostichum aureum, Asplenium …
Number of citations: 14 www.sciencedirect.com
J Moss, M Vaughan - … of the National Academy of Sciences, 1978 - National Acad Sciences
An ADP-ribosyltransferase was purified ∼500-fold from the supernatant fraction of turkey erythrocytes. The enzyme hydrolyzed [carbonyl- 14 C]NAD to ADP-ribose and [carbonyl- 14 C]…
Number of citations: 260 www.pnas.org

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